molecular formula C7H8BrNO2S B131356 3-bromo-N-methylbenzenesulfonamide CAS No. 153435-79-1

3-bromo-N-methylbenzenesulfonamide

Katalognummer B131356
CAS-Nummer: 153435-79-1
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: UVSNSICXRVZAJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-bromo-N-methylbenzenesulfonamide is not directly discussed in the provided papers. However, related compounds with bromo and sulfonamide groups are extensively studied, indicating a general interest in the chemical properties and reactivity of brominated sulfonamides. These compounds are often used as reagents in various organic reactions due to their oxidizing properties and ability to act as electrophiles in substitution reactions .

Synthesis Analysis

The synthesis of related brominated sulfonamides typically involves the use of brominating agents or direct bromination of sulfonamide precursors. For example, N,N-Dibromobenzenesulfonamide, a closely related compound, can be easily prepared in high yield and has been employed as an effective brominating agent for carbanionic substrates under mild conditions . The synthesis procedures for these compounds are often straightforward and yield products that can be used in further chemical transformations .

Molecular Structure Analysis

The molecular structure of brominated sulfonamides is characterized by the presence of a sulfonamide group attached to a brominated benzene ring. The structure of these compounds has been studied using various spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular geometry, including bond lengths and angles .

Chemical Reactions Analysis

Brominated sulfonamides participate in a variety of chemical reactions. They have been used as oxidizing titrants in analytical applications , as brominating agents for different substrates , and in addition reactions with olefins and unsaturated esters . The reactivity of these compounds often follows Markownikoff's rule, with the bromine atom adding to the more substituted carbon atom in unsymmetrical alkenes . The reactions can be highly regioselective and provide a route to various brominated organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated sulfonamides are influenced by the presence of the bromine atom and the sulfonamide group. These compounds are typically solid at room temperature and have distinct spectroscopic signatures that facilitate their identification and characterization . The crystal structures of these compounds often exhibit interesting features such as hydrogen bonding and specific molecular packing, which can be analyzed using Hirshfeld surface analysis . The S-N bond in these compounds is typically a double bond, as indicated by the bond length measurements in crystallographic studies .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Methylbenzenesulfonamide CCR5 Antagonists

    • Research indicates that methylbenzenesulfonamide derivatives, including those with bromine atoms, are potential candidates for drug development, particularly as HIV-1 infection antagonists (Cheng De-ju, 2015).
  • Synthesis and Anticancer Properties

    • Novel compounds like Z-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have been synthesized, showing potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
  • Antibacterial and Lipoxygenase Inhibition

    • Sulfonamides bearing a 1,4-benzodioxin ring have demonstrated suitable antibacterial potential and inhibitory action against lipoxygenase, suggesting therapeutic applications for inflammatory ailments (M. Abbasi et al., 2017).
  • Electrophilic Cyanation for Pharmaceutical Intermediates

    • N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as an electrophilic cyanation reagent for synthesizing various benzonitriles, useful in pharmaceutical intermediate production (P. Anbarasan, H. Neumann, M. Beller, 2011).
  • Photodynamic Therapy for Cancer Treatment

    • Research on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base highlights their potential use as Type II photosensitizers in the treatment of cancer via photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
  • Gas-Liquid Chromatography Applications

    • N-dimethylaminomethylene derivatives of primary sulfonamides, including 3-bromo-5-cyanobenzenesulfonamide, demonstrate excellent properties for gas-liquid chromatographic studies (W. Vandenheuvel, V. F. Gruber, 1975).
  • Antimicrobial and Antiproliferative Agents

    • N-ethyl-N-methylbenzenesulfonamide derivatives exhibit significant antimicrobial activity and potential as antiproliferative agents, with applications in developing new therapeutic drugs (Shimaa M. Abd El-Gilil, 2019).
  • Neurogenesis Induction in Neural Stem Cells

    • Certain derivatives of methylbenzenesulfonamide, like N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, have been found to induce neurogenesis in rat neural stem cells, suggesting applications in neurological research (Jae-Yeon Shin et al., 2015).
  • DNA Binding and Anticancer Activity

    • Mixed-ligand copper(II)-sulfonamide complexes, including those with methylbenzenesulfonamide derivatives, show significant DNA binding, genotoxicity, and anticancer activity, indicating their potential in cancer therapy (M. González-Álvarez et al., 2013).
  • α-Glucosidase and Acetylcholinesterase Inhibitors

    • Novel sulfonamides with benzodioxane and acetamide moieties have been synthesized for potential use as α-glucosidase and acetylcholinesterase inhibitors, suggesting therapeutic applications in treating diseases like diabetes and Alzheimer's (M. Abbasi et al., 2019).

Safety And Hazards

The safety data sheet for 3-bromo-N-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

Eigenschaften

IUPAC Name

3-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSNSICXRVZAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428431
Record name 3-Bromo-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-methylbenzenesulfonamide

CAS RN

153435-79-1
Record name 3-Bromo-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 3-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and 2M solution of methylamine in EtOH (10.8 mL, 22 mmol) to give the title compound (4.3 g, 88%) as a white solid. MS (ISP) 250.0[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromobenzenesulfonyl chloride (2.5 g, 11.2 mmol) in THF (15 mL) at 0° C. was added methylamine (2.0 M in THF; 28 mL, 56 mmol). The resulting solution was allowed to warm to room temp. and was stirred at room temp. overnight. The resulting mixture was separated between EtOAc (25 mL) and a 1 M HCl solution (25 mL). The aqueous phase was back-extracted with EtOAc (2×25 mL). The combined organic phases were sequentially washed with water (2×25 mL) and a saturated NaCl solution (25 mL), dried (MgSO4) and concentrated under reduced pressure to give N-methyl-3-bromobenzenesulfonamide as a white solid (2.8 g, 99%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methylamine hydrochloride (1057 mg, 15.65 mmol) and triethylamine (3.3 mL, 23.48 mmol) were dissolved in dichloromethane (20 mL) and then 3-bromobenzene-1-sulfonyl chloride (4.0 g, 15.65 mmol) was slowly added. The reaction mixture was stirred at room temperature for 2 hours, diluted with dichloromethane, and washed with brine. The organic layer was dried with magnesium sulfate, filtered with celite, and then concentrated. The resultant target compound (3.5 g, 90% yield) was used in the following reaction without purification.
Quantity
1057 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-methylbenzenesulfonamide
Reactant of Route 4
3-bromo-N-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-methylbenzenesulfonamide
Reactant of Route 6
3-bromo-N-methylbenzenesulfonamide

Citations

For This Compound
2
Citations
P Liu, NT Tung, X Xu, J Yang, F Li - The Journal of Organic …, 2021 - ACS Publications
… To a 25 mL Schlenk tube were added 3-bromo-N-methylbenzenesulfonamide 8 (248 mg, 1 mmol), CuCl (10 mg, 0.1 mmol, 10 mol %), and NH 4 OH (4 mL). The mixture was heated in …
Number of citations: 32 pubs.acs.org
LH Pettus, KL Andrews, SK Booker… - Journal of Medicinal …, 2016 - ACS Publications
The high expression of proviral insertion site of Moloney murine leukemia virus kinases (Pim-1, -2, and -3) in cancers, particularly the hematopoietic malignancies, is believed to play a …
Number of citations: 34 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.